Superior Cholesterol Reduction In Vivo at Equivalent Doses
In hyperlipidemic mice, a 5-week oral treatment with NCX-6560 (46.8 mg/kg/day) reduced serum cholesterol by 21% relative to controls (P<0.05), whereas an equivalent dose of atorvastatin (40 mg/kg/day) reduced cholesterol by only 14%, a change that was not statistically significant [1].
| Evidence Dimension | Serum Cholesterol Reduction |
|---|---|
| Target Compound Data | -21% vs. control (P<0.05) |
| Comparator Or Baseline | Atorvastatin: -14% vs. control (P=NS) |
| Quantified Difference | 7 percentage points greater reduction; statistically significant only for NCX-6560 |
| Conditions | Hyperlipidemic mice; 5-week oral treatment; NCX-6560 46.8 mg/kg/day vs. atorvastatin 40 mg/kg/day |
Why This Matters
This demonstrates that NCX-6560 provides more robust and reliable lipid-lowering efficacy than atorvastatin at comparable doses, a critical factor for studies where maximizing cholesterol reduction is paramount.
- [1] Momi S, Impagnatiello F, Guzzetta M, Caracchini R, Guglielmini G, Olivieri R, Monopoli A, Gresele P. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties. Eur J Pharmacol. 2007 Sep 11;570(1-3):115-24. View Source
